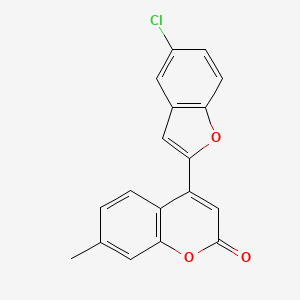

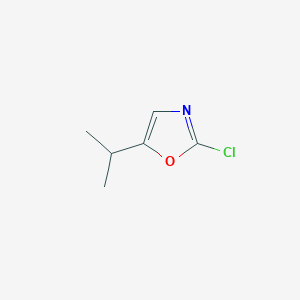

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl-

Overview

Description

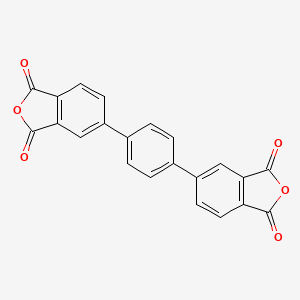

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- is a chemical compound . It is also known as 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methoxy- .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR . The exact properties are not provided in the available resources.Scientific Research Applications

Antioxidant Activity

This compound exhibits antioxidant properties due to its structural resemblance to flavonoids. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to aging, inflammation, and various diseases. Researchers have investigated its potential as a natural antioxidant in food preservation, skincare products, and pharmaceutical formulations .

Anti-Inflammatory Effects

The 4-(5-chlorobenzofuran-2-yl)-7-methyl-2H-chromen-2-one structure suggests anti-inflammatory potential. In vitro and animal studies have explored its ability to modulate inflammatory pathways. It may serve as a lead compound for developing novel anti-inflammatory drugs .

Anticancer Properties

Research indicates that this compound inhibits cancer cell growth. Its mechanism involves interfering with cell cycle progression and inducing apoptosis (programmed cell death). Scientists are investigating its potential as an adjunct therapy for various cancers, including breast, lung, and colon cancers .

Neuroprotective Effects

The benzopyranone scaffold has attracted attention in neuroprotection research. Studies suggest that this compound may protect neurons from oxidative damage, reduce neuroinflammation, and enhance cognitive function. It could be relevant in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Photoprotective Applications

Due to its UV-absorbing properties, this compound has been explored for use in sunscreens and other photoprotective formulations. Its ability to absorb UV radiation helps prevent skin damage and photoaging. Researchers are optimizing its photostability and safety profile for cosmetic and dermatological applications .

Fluorescent Probes and Imaging Agents

The chromenone structure lends itself to fluorescence. Scientists have modified this compound to create fluorescent probes for cellular imaging. These probes can selectively label specific cellular components, aiding in biological research, drug discovery, and diagnostics .

Mechanism of Action

properties

IUPAC Name |

4-(5-chloro-1-benzofuran-2-yl)-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClO3/c1-10-2-4-13-14(9-18(20)22-16(13)6-10)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAECJJHGEYMCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148441 | |

| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108154-47-8 | |

| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108154478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)

![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)